molecular formula C24H25N7O5S3 B2405240 4-(N,N-dimethylsulfamoyl)-N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 310427-37-3

4-(N,N-dimethylsulfamoyl)-N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2405240
CAS No.: 310427-37-3
M. Wt: 587.69
InChI Key: CDCIPARJWSCFQN-UHFFFAOYSA-N
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Description

The compound 4-(N,N-dimethylsulfamoyl)-N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide features a 1,2,4-triazole core substituted with:

  • A 2-methoxyphenyl group at position 2.
  • A thio-linked 2-oxoethyl group connected to a thiazol-2-ylamino moiety at position 3.
  • A benzamide group with a dimethylsulfamoyl substituent at the para position.

This structural complexity confers unique electronic, steric, and solubility properties, making it a candidate for therapeutic applications. Below, we compare its features with structurally related compounds from recent literature.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[4-(2-methoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O5S3/c1-30(2)39(34,35)17-10-8-16(9-11-17)22(33)26-14-20-28-29-24(31(20)18-6-4-5-7-19(18)36-3)38-15-21(32)27-23-25-12-13-37-23/h4-13H,14-15H2,1-3H3,(H,26,33)(H,25,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCIPARJWSCFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N,N-dimethylsulfamoyl)-N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C28H30N6O6S2C_{28}H_{30}N_{6}O_{6}S_{2}, with a molecular weight of 610.7 g/mol. The structure includes multiple pharmacophores, such as a triazole ring and a thiazole moiety, which are known to contribute to biological activity.

Antimicrobial Activity

Research indicates that compounds containing triazole and thiazole structures exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : A study evaluated the antimicrobial activity of various synthesized compounds against common pathogens. The results showed that derivatives similar to the target compound exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .
CompoundTarget PathogenMIC (µg/mL)
4bStaphylococcus aureus16
4bEscherichia coli64

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research has shown that compounds with similar structures can induce apoptosis in cancer cells:

  • Cytotoxicity Assays : In cell line studies, certain analogs demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer. The presence of the triazole and thiazole rings is believed to enhance these effects by interfering with cellular signaling pathways related to cancer proliferation .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases.

  • DPPH Radical Scavenging Test : Compounds similar to the target molecule have been tested for their ability to scavenge free radicals. The IC50 values for these compounds were found to be comparable to standard antioxidants like ascorbic acid, indicating a strong potential for antioxidant activity .
CompoundIC50 (µg/mL)Reference
4-amino-3-(2-hydroxyphenyl)-1H-1,2,4-triazole32.364
Ascorbic Acid28.546

Case Studies

Several case studies highlight the biological efficacy of compounds related to 4-(N,N-dimethylsulfamoyl)-N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide :

  • Antibacterial Efficacy : A synthesized derivative was reported to have potent antibacterial effects against multi-drug resistant strains of bacteria, showcasing its potential as a therapeutic agent in treating infections caused by resistant pathogens .
  • Anticancer Studies : Another study revealed that a related compound could inhibit tumor growth in vivo models by inducing apoptosis in cancer cells through mitochondrial pathways .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of triazole and thiazole rings, which are crucial for its biological activity. Characterization is performed using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry to confirm the molecular structure and purity.

Antimicrobial Properties

Research indicates that compounds containing triazole and thiazole moieties exhibit significant antimicrobial activities. For instance, derivatives of similar structures have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger . The presence of the sulfamoyl group in the compound enhances its interaction with biological targets, potentially leading to improved antibacterial properties.

Anticancer Potential

Studies on related compounds suggest that triazole derivatives can exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways involved in cancer cell proliferation. The thiazole component may also contribute to this activity by inducing apoptosis in cancer cells .

Applications in Medicinal Chemistry

The compound's unique structural features make it a candidate for developing new pharmaceuticals. Its potential applications include:

  • Antibacterial Agents : Given its promising antimicrobial properties, this compound could be developed into a new class of antibiotics.
  • Antifungal Treatments : Its effectiveness against fungal pathogens positions it as a potential antifungal agent.
  • Cancer Therapy : The anticancer properties observed in similar compounds suggest that this molecule could be explored further for cancer treatment applications.

Agricultural Applications

Compounds with similar structures have been investigated for their herbicidal and insecticidal activities. The triazole ring is known to possess fungicidal properties, making this compound a candidate for agricultural use to control fungal diseases in crops .

Case Studies

  • Antibacterial Activity Study : A study evaluating the antibacterial efficacy of similar triazole derivatives demonstrated significant inhibition of bacterial growth at low concentrations, indicating that modifications to the triazole structure can enhance activity .
  • Cancer Cell Line Testing : Research on related compounds showed that they effectively inhibited the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
  • Agricultural Field Trials : Trials using thiazole-containing compounds have shown promising results in controlling plant pathogens, suggesting that this compound may also provide benefits in agricultural settings .

Comparison with Similar Compounds

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Key Spectral Data (IR/NMR) Bioactivity (IC₅₀) Reference
Target Compound 1,2,4-Triazole 2-Methoxyphenyl, Thiazol-2-ylamino, Dimethylsulfamoyl N/A N/A N/A N/A
N-[(4-Amino-5-sulfanylidene...) (Ev. 8) 1,2,4-Triazole Sulfanylidene, 4-Methylbenzamide N/A X-ray: R factor = 0.035 N/A
Compound 6s (Ev. 6) 1,2,4-Triazole Benzo[d]thiazole, Benzonitrile 198–200 HRMS: Confirmed molecular weight N/A
Compound 8a (Ev. 3) Thiadiazole Acetylpyridinyl, Benzamide 290 IR: 1679, 1605 cm⁻¹ (C=O) HepG-2: 1.61 ± 1.92 µg/mL
S-Alkylated Triazoles (Ev. 4) 1,2,4-Triazole Phenylsulfonyl, Halogenated Ketones N/A IR: νC=S 1247–1255 cm⁻¹ N/A

Key Structural and Functional Insights

The thiazol-2-ylamino moiety introduces π-π stacking capability, absent in simpler thioether-linked compounds .

Solubility and Stability :

  • S-Alkylated triazoles () exhibit enhanced solubility due to sulfonyl groups but may suffer from metabolic instability compared to the target’s thioether linkage .

Bioactivity Potential: Triazole-thiazole hybrids (e.g., compound 8a, ) demonstrate anticancer activity, suggesting the target compound’s thiazole and triazole motifs could synergize in therapeutic applications .

Q & A

Q. What synthetic strategies are commonly employed to prepare this compound and its structural analogs?

The synthesis typically involves multi-step reactions, including:

  • Intramolecular cyclization of thiosemicarbazides to form the 1,2,4-triazole core .
  • Mannich reactions or nucleophilic substitutions to introduce sulfamoyl, thiazole, or benzamide moieties .
  • Reflux conditions (e.g., ethanol or acetone as solvents, glacial acetic acid as a catalyst) to facilitate cyclization or coupling steps . Key intermediates, such as 4-(4-methoxyphenyl)-substituted triazoles, are synthesized before functionalization with thiol or acetamido groups .

Q. How is the compound characterized post-synthesis?

Standard characterization methods include:

  • Spectroscopic techniques : 1^1H NMR and 13^{13}C NMR to confirm molecular structure and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
  • Melting point analysis to assess purity . Advanced studies may use IR spectroscopy to identify functional groups (e.g., thiole-thione tautomerism) .

Q. What biological activities have been preliminarily reported for this compound?

Structural analogs exhibit broad bioactivity , including:

  • Antimicrobial effects via thiazole and triazole moieties disrupting bacterial membranes .
  • Anticancer potential through interactions with enzymes like 5-lipoxygenase .
  • Antiviral activity attributed to mercapto-substituted triazoles . Initial screening often involves in vitro assays (e.g., MIC tests for antimicrobial activity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Catalyst use : Anhydrous potassium carbonate improves thiol-alkylation reactions .
  • Temperature control : Reflux at 70–80°C balances reaction rate and byproduct minimization .
  • Purification : Recrystallization from ethanol or column chromatography removes unreacted intermediates .

Q. How to address contradictions in bioactivity data across studies?

Discrepancies may arise from:

  • Structural variations : Minor substituent changes (e.g., methoxy vs. trifluoromethyl groups) alter target affinity .
  • Assay conditions : Differences in cell lines, concentrations, or incubation times impact results . Methodological solutions :
  • Dose-response curves to standardize potency comparisons .
  • Molecular docking to correlate structural features with target binding (e.g., benzo[d]thiazole interactions with kinase domains) .

Q. What computational and experimental approaches elucidate target interactions?

  • Molecular docking simulations : Predict binding modes with proteins like 5-lipoxygenase-activating protein (FLAP) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics .
  • SAR studies : Systematically modify substituents (e.g., thioether vs. sulfonamide linkers) to identify critical pharmacophores .

Q. How to resolve challenges in solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility .
  • Nanoparticle encapsulation : Improves delivery to target tissues .
  • LogP optimization : Adjust hydrophobic substituents (e.g., methyl vs. phenyl groups) to balance membrane permeability and aqueous solubility .

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